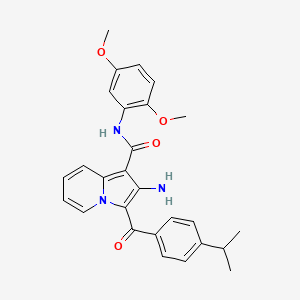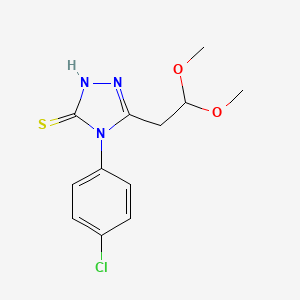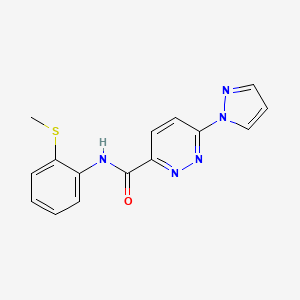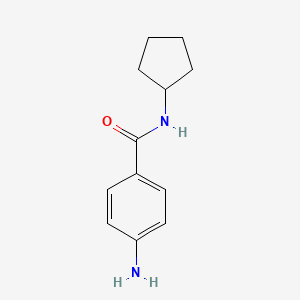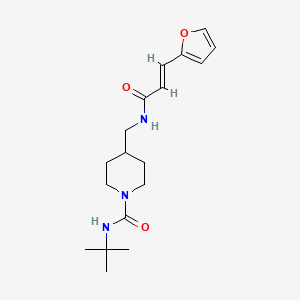![molecular formula C12H13ClN2O2 B2653599 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide CAS No. 2411235-38-4](/img/structure/B2653599.png)
2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide, also known as clofibric acid amide, is a chemical compound that has been extensively studied for its potential in various scientific fields.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide involves the inhibition of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. By inhibiting PPARα, 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide can reduce inflammation and oxidative stress, leading to its beneficial effects in various diseases.
Biochemische Und Physiologische Effekte
2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It can also reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and reducing the production of reactive oxygen species (ROS). In addition, it can protect against liver damage by reducing liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and reducing lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide in lab experiments include its low toxicity, high stability, and easy synthesis. However, its low solubility in water and organic solvents can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret its effects in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide. One possible direction is to investigate its potential as a treatment for various inflammatory diseases, such as arthritis, colitis, and asthma. Another direction is to explore its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of more potent and selective PPARα inhibitors based on the structure of 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide could lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide is a promising compound that has been extensively studied for its potential in various scientific fields. Its anti-inflammatory, antioxidant, and hepatoprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide involves the reaction of 4-(cyanomethyl)phenol with 2-(2-chloroacetyl)ethanol in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide has been studied for its potential in various scientific fields, including pharmacology, biochemistry, and toxicology. It has been shown to exhibit anti-inflammatory, antioxidant, and hepatoprotective properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-9-12(16)15-7-8-17-11-3-1-10(2-4-11)5-6-14/h1-4H,5,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXGDARNNXRVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

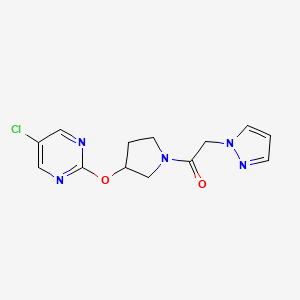
![N'-[(E)-(4-chlorophenyl)methylidene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide](/img/structure/B2653519.png)
![2-[3-Methyl-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2653520.png)
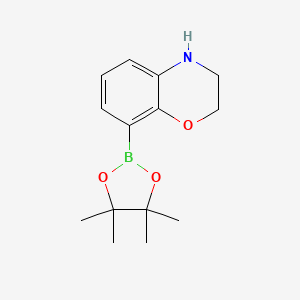
![N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2653524.png)
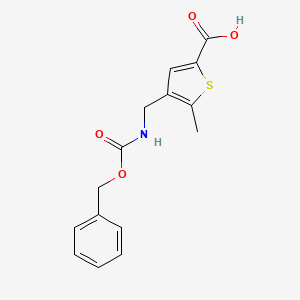
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2653529.png)
![3-Methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde](/img/structure/B2653530.png)
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2653531.png)
